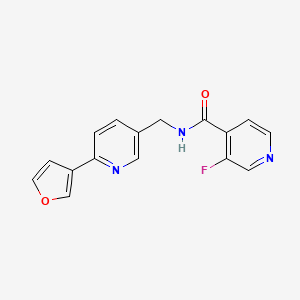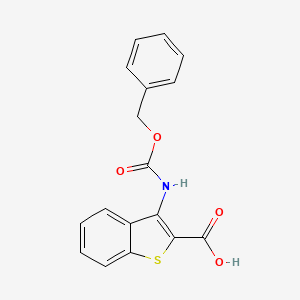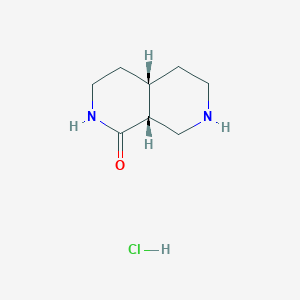
(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(4-methylpiperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(4-methylpiperazin-1-yl)methanone” is a complex organic compound. It is related to a class of compounds known as inhibitors of Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . An efficient synthesis process typically starts from simpler compounds and involves several steps, each adding or modifying parts of the molecule . The structures of the final and intermediate products are usually determined by spectral analysis .Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed using techniques like X-ray crystallography, NMR spectroscopy, and computational methods . The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for the inhibitory effects on ENT1 and ENT2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of such compounds are typically complex and require careful control of conditions . The reactions may involve electrophilic aromatic substitution, condensation, and other types of organic reactions .Applications De Recherche Scientifique
Pharmacological Actions and Potential Therapeutic Uses
Orexin Receptor Antagonism : A novel orexin 1 and 2 receptor antagonist, identified for its potential in treating insomnia, demonstrates the importance of such compounds in neuropharmacology and sleep medicine. The study on the disposition and metabolism of [14C]SB-649868 highlights extensive metabolism and elimination, emphasizing the role of pharmacokinetics in developing new therapeutics (Renzulli et al., 2011).
Antidotal Properties in Toxicology : Compounds like 4-methylpyrazole (fomepizole) serve as antidotes in toxicology, specifically for methanol and ethylene glycol poisoning, showcasing the critical role of enzyme inhibition in mitigating toxic effects. Research into the safety and efficacy of 4-methylpyrazole in humans underlines its potential as a safer alternative to traditional treatments (Jacobsen et al., 1988).
Diagnostic and Imaging Applications : The use of fluorinated compounds in positron emission tomography (PET) imaging, such as in the study of fluorodopa (FDOPA) kinetics, exemplifies the application of chemical compounds in enhancing diagnostic imaging techniques and understanding neurotransmitter systems (Ishikawa et al., 1996).
Metabolism and Pharmacokinetics
Insights into Metabolism : Studies on the metabolism of compounds like SB-649868 provide valuable information on the biotransformation and elimination pathways of therapeutics, crucial for drug design and safety evaluation (Renzulli et al., 2011).
Analytical Techniques in Toxicology : Research on the use of NMR spectroscopy to identify and quantify xenobiotics in poisoning cases illustrates the application of analytical chemistry in clinical toxicology, facilitating rapid and accurate diagnosis and treatment decisions (Imbenotte et al., 2003).
Mécanisme D'action
The mechanism of action of such compounds often involves interaction with specific biological targets. For example, some related compounds have been found to inhibit Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Propriétés
IUPAC Name |
[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3OS/c1-19-8-10-21(11-9-19)17(22)20-7-6-16(23-13-12-20)14-4-2-3-5-15(14)18/h2-5,16H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGNYDXAQJOYBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)N2CCC(SCC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(4-Hydroxyphenyl)methyl]-3-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2H-furan-5-one](/img/structure/B2898098.png)
![N-(3-(3-methylisoxazol-5-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2898099.png)
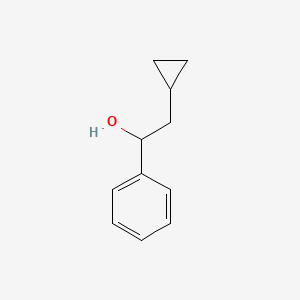
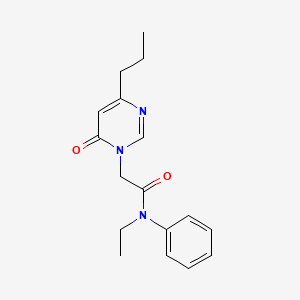

![8',9'-dimethoxy-10b'-methyl-6',10b'-dihydro-5'H-spiro[cyclohexane-1,1'-[1,3]oxazolo[4,3-a]isoquinolin]-3'-one](/img/structure/B2898106.png)

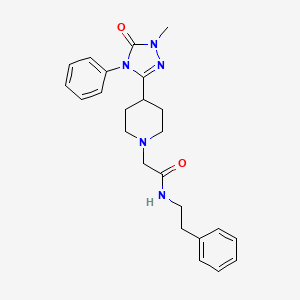
![(2Z)-1,1,3-Trimethyl-2-[(2E)-2-[2-phenylsulfanyl-3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole;tetrafluoroborate](/img/structure/B2898112.png)
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5-methylthiophene-2-sulfonamide](/img/structure/B2898113.png)
